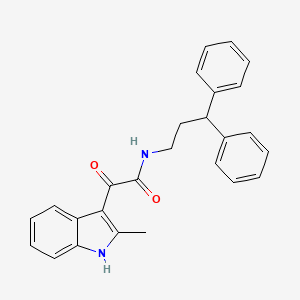![molecular formula C26H21N3O2S B3288629 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide CAS No. 852368-05-9](/img/structure/B3288629.png)
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide
Vue d'ensemble
Description
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have various molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with RNA-dependent RNA polymerase (RdRp) of respiratory syncytial virus (RSV) and influenza A virus, inhibiting viral replication . This interaction highlights the compound’s potential as an antiviral agent. Additionally, the indole moiety in the compound is known for its ability to bind with high affinity to multiple receptors, which can lead to various biological activities .
Cellular Effects
The effects of this compound on cellular processes are profound. The compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce inflammation and pro-inflammatory gene expression in arthritic rats . This indicates that the compound can modulate immune responses and potentially serve as an anti-inflammatory agent. Furthermore, the compound’s impact on cell signaling pathways can lead to changes in cellular metabolism, affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as RdRp, inhibiting their activity and preventing viral replication . The compound also influences enzyme activity, either inhibiting or activating them, which can lead to changes in gene expression. For instance, the compound’s interaction with pro-inflammatory genes results in reduced expression, thereby mitigating inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environments may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce inflammation and pro-inflammatory gene expression without significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that higher doses do not necessarily lead to increased benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism, influencing metabolic flux and metabolite levels. For instance, the compound’s interaction with RdRp affects the metabolic pathways of viral replication, inhibiting the production of viral RNA . Additionally, the compound’s impact on pro-inflammatory gene expression can alter metabolic pathways related to inflammation and immune responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells. The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects . Studies have shown that the compound can accumulate in inflamed tissues, enhancing its anti-inflammatory properties .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound’s interaction with RdRp occurs within the cytoplasm, where viral replication takes place . Additionally, the compound’s localization in inflamed tissues suggests that it may be targeted to specific cellular compartments involved in immune responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of automated systems can also help in scaling up the production while ensuring safety and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
2-Phenylindole: A simpler indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(1H-indol-3-yl)-2-oxo-N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}acetamide stands out due to its unique combination of indole and sulfanyl groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c30-24(20-16-28-21-12-6-4-10-18(20)21)26(31)27-14-15-32-25-19-11-5-7-13-22(19)29-23(25)17-8-2-1-3-9-17/h1-13,16,28-29H,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEMCJFSLGAILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


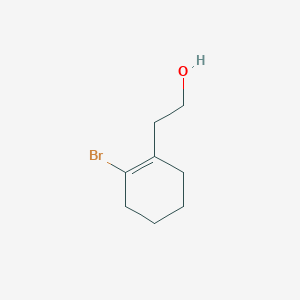
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288558.png)
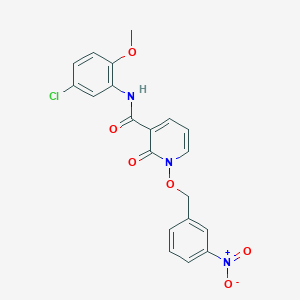
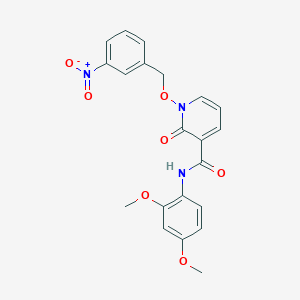
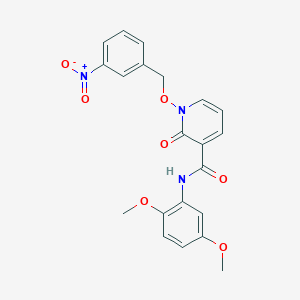
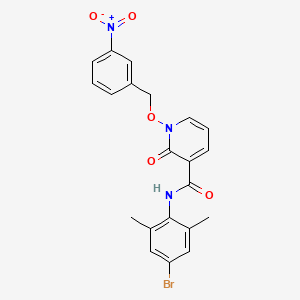
![N-(1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288593.png)
![1-((3-chlorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288598.png)
![1-((3-chlorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288599.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3288608.png)
![1H-Indole-3-acetamide, N-[2-(methylthio)phenyl]-alpha-oxo-](/img/structure/B3288623.png)


